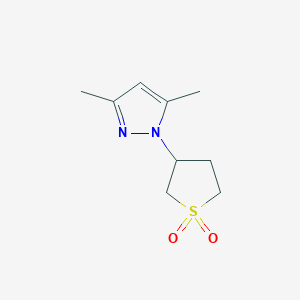
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione, also known as 3-DMAPT, is a small molecule compound with a variety of potential applications in scientific research. It has been studied for its potential use in a range of biochemical and physiological processes, and is being investigated for its potential therapeutic effects. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Compounds with pyrazole groups, such as "3,5-dimethyl-1H-pyrazol-1-yl" derivatives, are synthesized through various chemical reactions, including condensation and 1,3-dipolar cycloadditions. These processes yield compounds with interesting biological activities and properties suitable for further chemical modifications (Asiri & Khan, 2011), (Zaki, Sayed, & Elroby, 2016). These syntheses often involve the reaction of pyrazole derivatives with other chemical entities, leading to a wide range of compounds with varied chemical structures and properties.
Biological Activities
Pyrazole derivatives exhibit a range of biological activities, making them subjects of interest in the development of pharmaceuticals and agrochemicals. For instance, some pyrazole derivatives have been found to show antimicrobial, anti-inflammatory, and analgesic activities (Zaki, Sayed, & Elroby, 2016). These properties are often investigated through the synthesis of novel compounds and subsequent evaluation of their biological activities against various bacterial and fungal strains.
Material Science and Organic Synthesis
In material science and organic synthesis, pyrazole derivatives are utilized for their unique chemical properties. They serve as ligands in the synthesis of metal complexes, which are explored for their catalytic, optical, and electronic properties. The ability of these compounds to act as ligands is due to the nitrogen atoms in the pyrazole ring, which can coordinate to metal ions, forming complexes with interesting structural and functional properties (Cui, Cao, & Tang, 2005).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been shown to exhibit antiviral and antitumoral activity . The antitumoral activity was due to inhibition of tubulin polymerization .
Mode of Action
It is suggested that the antitumoral activity of similar compounds is due to the inhibition of tubulin polymerization . This implies that the compound may interact with its targets, leading to changes in the normal functioning of the cells.
Biochemical Pathways
The inhibition of tubulin polymerization suggests that it may affect cell division and growth, which are critical processes in the development and progression of tumors .
Result of Action
The result of the compound’s action is likely to be the inhibition of cell division and growth due to the disruption of tubulin polymerization . This can lead to the suppression of tumor growth and potentially contribute to the treatment of cancer.
Propriétés
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7-5-8(2)11(10-7)9-3-4-14(12,13)6-9/h5,9H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQGSZJAQQJYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCS(=O)(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2814798.png)
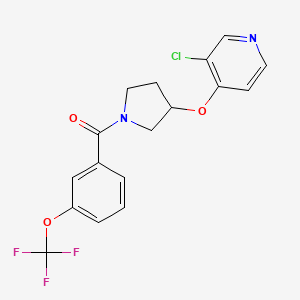
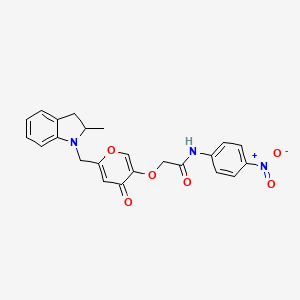


![methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2814806.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2814809.png)
![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2814810.png)
![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2814814.png)
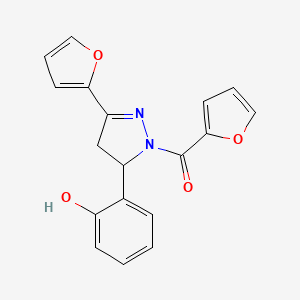
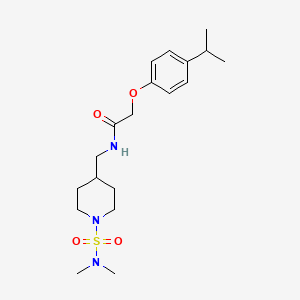


![N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2814820.png)